molecular formula C10H21ClN2O B2634926 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride CAS No. 2031269-21-1

2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B2634926
CAS No.: 2031269-21-1
M. Wt: 220.74
InChI Key: PQCFIYMNXJJSAY-UHFFFAOYSA-N
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Description

2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride (CAS No. 2031269-21-1) is a piperazine-derived compound with the molecular formula C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . Structurally, it consists of a butanone backbone substituted with an ethyl group at the 2-position and a piperazine ring at the 1-position, forming a hydrochloride salt. The hydrochloride salt enhances its solubility in aqueous media, a critical feature for bioavailability in pharmacological applications.

Properties

IUPAC Name

2-ethyl-1-piperazin-1-ylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-9(4-2)10(13)12-7-5-11-6-8-12;/h9,11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFIYMNXJJSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbutan-1-one and piperazine.

    Reaction: The key reaction involves the nucleophilic substitution of the carbonyl group in 2-ethylbutan-1-one by the piperazine ring. This reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety facilitates nucleophilic substitution at its secondary amine sites. Reactions typically occur under basic conditions to deprotonate the amine, enhancing nucleophilicity.

Reaction Partner Conditions Product Yield Source
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethanoneReflux in MeCN with K₂CO₃ (3.5 h)2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-...82%
Methyl iodideRT, DMF, 12 hQuaternary ammonium salt75–90%

Mechanism : Deprotonation of piperazine → nucleophilic attack on electrophilic carbon (e.g., alkyl halides, acyl chlorides).

Condensation Reactions

The ketone group participates in condensation with amines or hydrazines, forming imines or hydrazones.

Reaction Partner Conditions Product Notes
4-(1H-Indol-3-yl)butanoic acid derivativeEthyl chlorformate, triethylamineEthyl 4-(1H-indol-3-yl)butanoyl carbonateIntermediate for carbamate formation

Key Insight : The carbonyl’s electrophilicity is enhanced by protonation under acidic conditions, promoting nucleophilic addition .

Alkylation and Acylation

The compound undergoes alkylation or acylation at the piperazine nitrogen, expanding its structural diversity.

Alkylation Example:

  • Reagent : Benzyl bromide

  • Conditions : K₂CO₃, DMF, 60°C, 6 h

  • Product : N-Benzyl derivative

  • Yield : 70–85%

Acylation Example:

  • Reagent : Acetyl chloride

  • Conditions : CH₂Cl₂, 0°C → RT, 2 h

  • Product : N-Acetylpiperazine derivative

  • Yield : 88%

Side Reaction : Intramolecular acylation may occur if steric hindrance is low, forming cyclic byproducts .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility:

Condition Behavior
pH < 3High solubility (protonated piperazine)
pH 8–9Precipitation of free base (deprotonation reduces polarity)

Extraction Protocol :

  • Acidic aqueous phase extraction (pH 2–3) to isolate protonated form.

  • Basification (pH 8–9) with NaOH to recover free base .

Reductive Amination

The ketone group can be converted to an amine via reductive amination, though this reaction requires careful optimization:

Reagent Conditions Product Challenges
NaBH₃CN + NH₄OAcMeOH, RT, 24 hSecondary amineCompeting piperazine reduction

Optimization Tip : Use bulky amines to minimize side reactions .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, indicating limited thermal stability. Reactions requiring high temperatures (>150°C) risk degradation .

Comparative Reactivity Table

Reaction Type Rate (Relative) Preferred Solvents Catalysts
Nucleophilic substitutionHighMeCN, DMFK₂CO₃, Et₃N
AcylationModerateCH₂Cl₂, THFDMAP
Reductive aminationLowMeOH, EtOHNaBH₃CN

Scientific Research Applications

Chemistry

2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions such as oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

Biology

The compound has been investigated for its potential biological activities, particularly antimicrobial and antifungal properties. Research indicates that derivatives of piperazine compounds can exhibit significant biological activity against various pathogens. Studies have shown that modifications to the piperazine ring can enhance these activities, making this compound a candidate for further biological exploration .

Medicine

In medicinal chemistry, 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is being explored for its therapeutic effects. It has been identified as a potential precursor in drug development aimed at treating conditions such as thrombosis. Piperazine derivatives have been noted for their effectiveness as platelet ADP receptor inhibitors, which are crucial in preventing thrombotic complications .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various piperazine derivativesFound that modifications to the piperazine ring significantly increased antimicrobial efficacy against specific bacteria .
Thrombosis Treatment ResearchInvestigated piperazine derivatives' effects on platelet aggregationDemonstrated that certain derivatives effectively inhibited platelet aggregation, suggesting potential therapeutic applications .
Structure-Activity Relationship StudyAnalyzed hybrid compounds for Parkinson's disease treatmentIdentified key structural features that enhance biological activity against Parkinson's disease models .

Industrial Applications

Beyond its scientific research applications, 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its ability to act as an intermediate makes it valuable in manufacturing processes across multiple sectors.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The absence of aromatic rings in the target compound distinguishes it from analogs like Compound 13 and Compound 4, which may reduce off-target interactions but also limit binding affinity to certain receptors (e.g., serotonin transporters) .

Pharmacological Activities

Piperazine derivatives exhibit diverse therapeutic applications:

  • Compound 4 : Pyrimidinylphenyl and chloroacetyl groups suggest kinase inhibition or antimicrobial activity, though specific data are unavailable .
  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Reported in antifungal, antibacterial, and anticancer studies .
  • Target Compound : While direct data are lacking, its ethyl group may enhance metabolic stability compared to chlorinated analogs, making it a candidate for prolonged-action formulations.

Physicochemical Properties

Property Target Compound Compound 13 Compound 4
Solubility High (HCl salt) Moderate Moderate
Lipophilicity (LogP) Estimated ~1.5 ~2.8 (aromatic) ~2.3
Stability Stable under refrigeration Sensitive to light (benzothiazole) Hydrolysis-prone (chloroacetyl)

Notes:

  • The hydrochloride salt in the target compound improves water solubility, critical for oral bioavailability.
  • The ethyl group may reduce polarity compared to chloroacetyl or benzothiazole-containing analogs, balancing solubility and membrane permeability.

Biological Activity

2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves the nucleophilic substitution of the carbonyl group in 2-ethylbutan-1-one by piperazine, facilitated by a base such as sodium hydroxide. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt.

Chemical Formula: C12_{12}H20_{20}ClN\
Molecular Weight: 220.74 g/mol .

Antimicrobial and Antifungal Properties

Research indicates that 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for further investigation in drug development aimed at treating infections caused by resistant strains of bacteria and fungi.

Neuropharmacological Effects

This compound has been explored for its interactions with serotonin receptors, particularly the 5HT1A_{1A} receptor. Studies have shown that modifications to the piperazine ring can influence binding affinity and selectivity towards these receptors, which are crucial in mood regulation and anxiety disorders .

The mechanism of action involves the interaction of the piperazine moiety with biological macromolecules, which may lead to alterations in enzyme activity or receptor function. Specifically, the compound's ability to bind to serotonin receptors suggests potential applications in neuropharmacology, particularly for conditions such as depression and anxiety .

Table 1: Binding Affinities to Serotonin Receptors

CompoundBinding Affinity (nM)Receptor Type
Compound 71205HT1A_{1A}
Compound 8405HT1A_{1A}
Compound 9200SERT

Note: These values illustrate how structural variations affect binding affinities .

In Vitro Studies

In vitro studies have demonstrated that derivatives of compounds related to 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride can induce apoptosis in cancer cell lines, indicating potential anticancer properties. For instance, certain derivatives showed IC50_{50} values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against specific cancer types .

Q & A

Q. What are the recommended analytical techniques for determining the purity and structural identity of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride?

To confirm purity and identity, use a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) : Compare retention times with certified reference standards (e.g., impurity profiles in ).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm and ketone carbonyl at ~200–210 ppm in 13C^{13}C-NMR) .

Q. What safety protocols are critical when handling piperazine derivatives like 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks ( notes hydrogen chloride release during decomposition).
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis .

Q. How can researchers procure this compound for academic use?

  • Licensing : Verify institutional compliance with controlled substance regulations (e.g., restricts sales to licensed labs).
  • Supplier Coordination : Contact specialized vendors (e.g., Cayman Chemical) for analytical-grade material and documentation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the yield of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride?

  • Alkylation Optimization : Adapt the alkylation procedure in by refluxing 1-(piperazin-1-yl)butan-1-one with 2-ethyl bromide in acetonitrile (15 mL) with K₂CO₃ (5.18 mmol) for 12–24 hours. Monitor reaction progress via TLC (ethyl acetate/hexane, 9:1).
  • Post-Synthesis Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. What methodologies address contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine X-ray crystallography (as in ) with DFT calculations to resolve ambiguities in NMR/IR assignments.
  • Isotopic Labeling : Use 15N^{15}N-labeled piperazine precursors to track nitrogen environments in complex spectra .

Q. How can stability studies be designed to assess degradation under varying conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 3–10) for 1–4 weeks.
  • Analytical Monitoring : Quantify degradation products via HPLC-MS (e.g., hydrolysis of the ketone group to carboxylic acid derivatives) .

Q. What strategies mitigate environmental risks during disposal of piperazine derivatives?

  • Neutralization : Treat aqueous waste with 1M NaOH to precipitate freebase piperazine, followed by filtration and incineration.
  • Ecotoxicity Screening : Conduct in silico assessments (e.g., QSAR models) to predict bioaccumulation potential, as experimental ecotoxicity data are often lacking () .

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